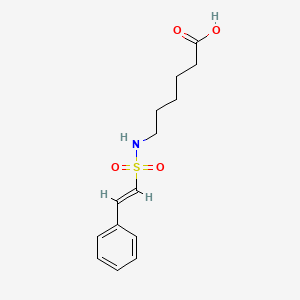

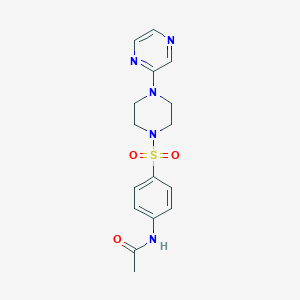

![molecular formula C23H25N3O2S B2640475 3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-66-3](/img/structure/B2640475.png)

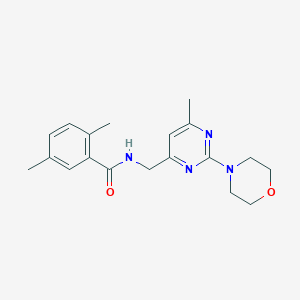

3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It inhibits nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .

Synthesis Analysis

The synthesis of similar compounds involves a one-pot, multi-component reaction of enaminones derived from the addition of dimedone to various anilines with aromatic aldehydes and cyanoacetamide . The optimal reaction conditions were obtained when EtOH/H2O (1:1) was used as the solvent at 80 °C, in the presence of piperidine as the catalyst .Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds are completed within 5–25 min, in good to high yields (74–85%). This protocol involves Michael reaction, imine-enamine tautomerization, and cyclization sequences .科学的研究の応用

Synthesis Techniques and Structural Analysis

A novel approach involving a Stork reaction — intramolecular transamination — alkylation tandem protocol has been employed for synthesizing functionalized partially hydrogenated quinolines. This method provides a pathway to create derivatives of the compound , revealing its potential for customization in various research applications. The structural details of similar compounds have been elucidated using X-ray diffraction analysis, highlighting the precision required in studying such complex molecules (Dyachenko et al., 2019).

Biological and Antimicrobial Activity

Research on quinoline derivatives, such as the synthesis and biological activity evaluation of pyrimido[1, 2-a] quinoline moiety and its 2-substituted derivatives, indicates the compound's potential for antimicrobial applications. These studies demonstrate the compound's versatility in generating biologically active molecules that could contribute to the development of new antimicrobial agents (Jadhav & Halikar, 2013).

Cytotoxic and Anticancer Activities

The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines reveals the compound's potential in cytotoxic applications. Some derivatives have shown potent cytotoxicity against cancer cell lines, suggesting the compound's role in developing new anticancer therapies. This underscores the importance of such chemical entities in medical research, especially in targeting difficult-to-treat cancers (Deady et al., 2003).

Antioxidant, Antitumor, and Dyeing Applications

Novel heterocyclic aryl monoazo organic compounds have been synthesized, including derivatives that exhibit high efficiency in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity. Additionally, these compounds' application in dyeing polyester fabrics introduces a multifunctional aspect, combining therapeutic potentials with industrial applications (Khalifa et al., 2015).

作用機序

将来の方向性

The use of nano-catalysts for the synthesis of heterocyclic compounds and subsequent drug production has been a focus in recent years . The presence of the quinoline skeleton in the frameworks of pharmacologically active compounds and natural products has spurred on the development of different strategies for their synthesis .

特性

IUPAC Name |

3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-11-6-12(2)19(13(3)7-11)26-21(28)20-18(24)15-8-14-16(25-22(15)29-20)9-23(4,5)10-17(14)27/h6-8H,9-10,24H2,1-5H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFSSRKYQGHOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

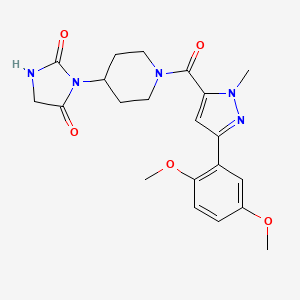

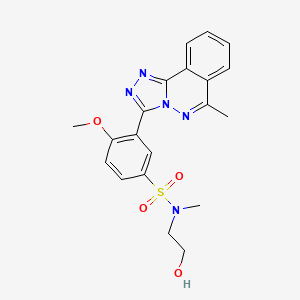

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)

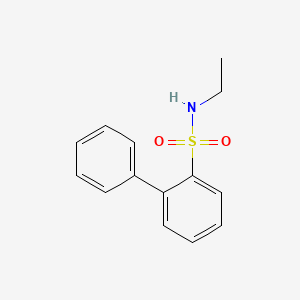

![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)

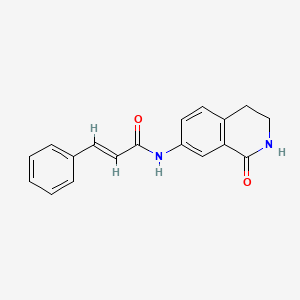

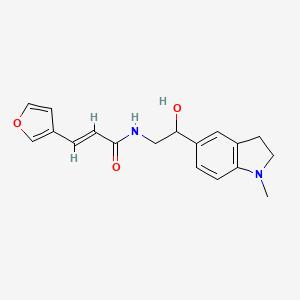

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)

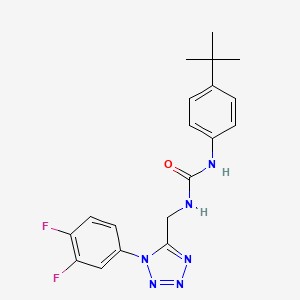

![N-(2,4-difluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2640399.png)